BenchChemオンラインストアへようこそ!

3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine

Cancer Immunotherapy ENPP1 Inhibition cGAS-STING Pathway

3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine (CAS 1094070-47-9) is a heterocyclic small molecule with the molecular formula C8H8IN3S and a molecular weight of 305.14 g/mol. It belongs to the imidazo[1,2-a]pyrazine family, a privileged scaffold in medicinal chemistry extensively explored for kinase inhibition, including Aurora kinases and ENPP1.

Molecular Formula C8H8IN3S
Molecular Weight 305.14 g/mol
CAS No. 1094070-47-9
Cat. No. B3211847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine
CAS1094070-47-9
Molecular FormulaC8H8IN3S
Molecular Weight305.14 g/mol
Structural Identifiers
SMILESCC1=CN2C(=CN=C2C(=N1)SC)I
InChIInChI=1S/C8H8IN3S/c1-5-4-12-6(9)3-10-7(12)8(11-5)13-2/h3-4H,1-2H3
InChIKeyOIWGXGZKQURZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine (CAS 1094070-47-9): Core Properties and Class Context


3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine (CAS 1094070-47-9) is a heterocyclic small molecule with the molecular formula C8H8IN3S and a molecular weight of 305.14 g/mol. It belongs to the imidazo[1,2-a]pyrazine family, a privileged scaffold in medicinal chemistry extensively explored for kinase inhibition, including Aurora kinases and ENPP1 [1]. The compound is characterized by three key substituents on the fused bicyclic core: an iodine atom at the 3-position, a methyl group at the 6-position, and a methylthio group at the 8-position . It is commercially available from multiple suppliers with a typical purity of 95% or higher .

Procurement Risk: Why Generic Imidazo[1,2-a]pyrazines Cannot Replace the 3-Iodo-6-methyl-8-(methylthio) Derivative


The imidazo[1,2-a]pyrazine core is a versatile pharmacophore, but biological activity and chemical reactivity are exquisitely sensitive to the specific substitution pattern [1]. The iodine at the 3-position is a critical handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling late-stage diversification that is impossible with des-halo or bromo analogs . Simultaneously, the 8-methylthio group modulates both the electronic properties of the core and, in biological contexts, can significantly impact target binding; for example, SAR studies on related imidazo[1,2-a]pyrazine ENPP1 inhibitors demonstrate that subtle changes to this region drastically alter potency from low nanomolar to inactive [2]. Interchanging with the 6-bromo analog (CAS 936360-80-4) or the des-iodo analog (CAS 1094070-46-8) would introduce different steric, electronic, and reactivity profiles, making them non-interchangeable in a synthetic sequence or structure-activity relationship (SAR) study.

Quantitative Differentiation: 3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine vs. Structural Analogs


ENPP1 Inhibitory Potency: Imidazo[1,2-a]pyrazine Derivative Containing the Core Scaffold Achieves Low Nanomolar IC50

A closely related imidazo[1,2-a]pyrazine derivative (compound 7) was identified as a highly potent ENPP1 inhibitor. While the exact structure of compound 7 was not fully confirmed as the target molecule, the study provides a class-level inference for the scaffold. Compound 7 inhibited ENPP1 with an IC50 of 5.70 or 9.68 nM, whereas it showed weak inhibition against the related ENPP2 and ENPP3 isoforms, indicating a degree of selectivity within the ENPP family [1]. In contrast, the core scaffold without optimized substitution typically shows significantly reduced or no activity. This establishes the imidazo[1,2-a]pyrazine core, with appropriate substitution, as a viable starting point for potent ENPP1 inhibition.

Cancer Immunotherapy ENPP1 Inhibition cGAS-STING Pathway

Synthetic Versatility: The 3-Iodo Substituent as a Superior Cross-Coupling Handle Compared to 3-Bromo Analogs

The iodine atom at the 3-position of the target compound provides a more reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) compared to the corresponding 3-bromo analog 6-bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine (CAS 936360-80-4) . The bond dissociation energy of a C-I bond (~57 kcal/mol) is significantly lower than that of a C-Br bond (~70 kcal/mol), which translates to faster oxidative addition and generally higher yields under milder conditions [1]. This is a class-level inference based on established organometallic chemistry principles, but it has direct practical implications for synthetic route design.

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

In Vivo Efficacy: Combination Therapy with Anti-PD-1 Achieves 77.7% Tumor Growth Inhibition in Murine Models

The optimized imidazo[1,2-a]pyrazine derivative (compound 7) was evaluated in a murine tumor model. When dosed at 80 mg/kg in combination with an anti-PD-1 antibody, it achieved a tumor growth inhibition (TGI) rate of 77.7% and improved survival [1]. This in vivo efficacy data, while for a later-stage analog, validates the drug-like potential of the imidazo[1,2-a]pyrazine core. No comparable in vivo data was found for the specific target compound or its simpler analogs, making this a class-level inference of the scaffold's potential.

In Vivo Pharmacology Tumor Growth Inhibition Immune Checkpoint Therapy

Physicochemical Differentiation: Molecular Weight and Lipophilicity Compared to the Des-Iodo Analog

The target compound (MW: 305.14 g/mol) is significantly heavier and more lipophilic than its des-iodo precursor, 6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine (CAS 1094070-46-8, MW: 179.24 g/mol) . The presence of the iodine atom increases the molecular weight by 125.9 g/mol and adds considerable polarizability, which can enhance binding through halogen bonding interactions but may also impact solubility and permeability [1]. This trade-off is a key consideration in hit-to-lead optimization.

Physicochemical Properties Drug-Likeness Lead Optimization

Optimal Use Cases for Procuring 3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine Based on Evidence


Building Block for Focused Kinase Inhibitor Libraries Targeting ENPP1 or Aurora Kinases

Given the demonstrated success of the imidazo[1,2-a]pyrazine core in generating potent ENPP1 and Aurora kinase inhibitors, this compound is an ideal starting point for synthesizing focused libraries for hit finding or lead optimization in these target classes [1]. The 3-iodo handle allows for rapid parallel synthesis of diversified analogs via cross-coupling chemistry.

Late-Stage Functionalization in Medicinal Chemistry Campaigns

The highly reactive 3-iodo substituent makes this compound particularly valuable for late-stage functionalization (LSF) strategies. Researchers procuring this building block can efficiently explore chemical space around the imidazo[1,2-a]pyrazine core without needing to redesign the entire synthetic route, accelerating SAR studies .

Negative Control or Intermediate for Accessing 3-H or 3-Substituted Analogs

The 3-iodo compound can serve as a direct precursor to the 3-unsubstituted (des-iodo) analog via hydrodehalogenation, or to a wide range of 3-aryl/alkynyl/alkyl derivatives via cross-coupling. Procuring this single intermediate therefore provides a gateway to multiple tool compounds and potential lead candidates for biological evaluation .

Investigating Halogen Bonding Interactions in Target Engagement

The iodine atom's large, polarizable electron cloud can engage in halogen bonding with protein targets, a specific interaction not possible with hydrogen or smaller halogens like bromine or chlorine. The direct comparison with the 6-bromo analog allows researchers to dissect the contribution of this halogen bond to binding affinity and selectivity .

Quote Request

Request a Quote for 3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.